N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine
Description
N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine is a substituted oxazole derivative featuring a furan-2-yl group at the 2-position, a tosyl (p-toluenesulfonyl) group at the 4-position, and an allylamine moiety at the 5-position. The oxazole core is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. The tosyl group enhances stability and may act as a protecting group or leaving group in synthetic applications.
Properties
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-3-10-18-16-17(19-15(23-16)14-5-4-11-22-14)24(20,21)13-8-6-12(2)7-9-13/h3-9,11,18H,1,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBNSOGYTODFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furylacetic acid.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide and a base such as potassium carbonate.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.
Tosylation: The final step involves the tosylation of the oxazole ring using tosyl chloride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The tosyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Oxazolidines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine exhibits significant biological activities, particularly in the realm of anti-cancer and antimicrobial properties.
Anti-Cancer Properties
Studies have shown that compounds containing the oxazole ring, including derivatives like this compound, can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. For instance, a derivative of this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead structure for anti-cancer drug development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antibiotic agent. The furan moiety is believed to enhance its interaction with microbial targets .
Synthetic Utility
This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced biological activities.
Synthesis of Heterocycles
The compound can be synthesized through several methods, including the reaction of furan derivatives with tosylated oxazoles. This approach allows chemists to explore a variety of substitutions on the furan and oxazole rings, potentially leading to novel compounds with diverse functionalities .
Table 1: Synthetic Routes for this compound
| Synthetic Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Method A | Furan, Tosyl chloride | 85 | High yield with minimal side products |
| Method B | Furan, Base (e.g., KOH) | 75 | Requires careful temperature control |
| Method C | Furan, Amine coupling | 90 | Efficient for large-scale synthesis |
Potential in Drug Development
The versatility and biological activities of this compound position it as a promising candidate in drug development.
Lead Compound for Anticancer Drugs
Given its anti-cancer properties, this compound could serve as a lead structure for developing new anticancer agents. By modifying various substituents on the oxazole and furan rings, researchers can optimize efficacy and reduce toxicity profiles.
Antimicrobial Formulations
The antimicrobial activity suggests potential applications in formulating new antibiotics or preservatives in pharmaceutical and food industries. Further studies are needed to establish its safety profile and effectiveness in clinical settings.
Case Studies
Several case studies highlight the applications of N-allyl derivatives in various research contexts:
Case Study 1: Anticancer Activity Evaluation
A study involving N-allyl derivatives showed significant inhibition of tumor growth in xenograft models. The results indicated that modifications to the furan group could enhance potency while reducing side effects .
Case Study 2: Synthesis Optimization
Research focused on optimizing synthetic routes revealed that altering reaction conditions significantly impacts yield and purity. This work emphasizes the importance of fine-tuning synthetic methods to maximize output in drug discovery processes .
Mechanism of Action
The mechanism of action of N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine involves its interaction with various molecular targets, depending on the specific application. For example, in biochemical assays, it may act as an inhibitor or activator of specific enzymes. The furan and oxazole rings can participate in various binding interactions, while the tosyl group can enhance the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Effects
(a) Oxazole Core Modifications
- Positional Isomerism : Unlike oxazol-2-amine derivatives (e.g., compounds in ), the target molecule is an oxazol-5-amine. This positional difference alters the electron distribution and reactivity of the ring. For example, oxazol-2-amines (e.g., 4-Benzyl-N-(4-chlorophenyl)-5-phenyloxazol-2-amine) have substituents at the 2-amine position, which may reduce nucleophilicity compared to the 5-amine in the target compound .
- Tosyl Group: The 4-tosyl substituent distinguishes the target compound from non-sulfonylated analogs (e.g., ’s compounds).
(b) Substituent Variations
- 2-Position Substituents : Replacing the furan-2-yl group with a chlorophenyl (as in ’s 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-4-tosyloxazol-5-amine) introduces steric bulk and electron-withdrawing effects, which could reduce solubility compared to the furan-containing target compound .
- 5-Position Amine Groups : The allylamine in the target compound offers greater conformational flexibility than the furanylmethyl group in ’s analog. Allyl groups are prone to oxidation, which may influence metabolic stability in biological applications .
Physical and Spectroscopic Properties
While direct data for the target compound are unavailable, trends from analogs suggest:
- Melting Points: Tosyl-containing oxazoles (e.g., ) typically exhibit higher melting points (>150°C) due to enhanced crystallinity compared to non-sulfonylated derivatives (e.g., ’s compounds, melting points 120–140°C) .
- Spectroscopy : The furan-2-yl group in the target compound would show distinct ¹H NMR signals (δ 6.2–7.4 ppm for furan protons) and IR stretches (~1500 cm⁻¹ for C=C furan vibrations), similar to furan-containing thiazolyl hydrazones in .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
| Substituent | Electronic Effect | Steric Effect | Biological Relevance |
|---|---|---|---|
| Furan-2-yl (R2) | Electron-rich | Moderate | π-π interactions, solubility |
| Allylamine (R5) | Electron-donating | Low | Metabolic oxidation susceptibility |
| Tosyl (R4) | Electron-withdrawing | High | Stability, crystallinity |
Biological Activity
N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound belongs to a class of compounds that incorporate a furan ring and an oxazole moiety. Its synthesis typically involves the reaction of furan derivatives with tosylated amines under controlled conditions, yielding the desired oxazole structure.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating various furan derivatives found that certain oxazole compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.25 to 4 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-(furan-2-ylmethyl)-1H-tetrazole | 0.25 - 4 | Staphylococcus aureus |
| 5-(furan-2-yl)-4-amino-triazole | 0.5 - 8 | Escherichia coli |
| N-allyl derivatives | 1 - 16 | Pseudomonas aeruginosa |
Cytotoxicity Studies
Cytotoxicity evaluations have shown that N-allyl derivatives can selectively target cancer cells while sparing normal cells. In vitro studies using the MTT assay indicated that these compounds did not exhibit significant cytotoxic effects on normal human keratinocyte cell lines (HaCaT), suggesting a favorable therapeutic index .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-allyl derivative | >50 | HaCaT |
| Related oxazole derivatives | 10 - 30 | MCF7 breast cancer cells |
| Other analogs | 20 - 50 | SKOV3 ovarian cancer cells |
The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation. For example, some studies have reported that similar compounds can inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain, potentially pointing toward applications in neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study highlighted the antimicrobial efficacy of furan-based compounds against clinical strains of bacteria resistant to conventional antibiotics. The study found that N-allyl derivatives could significantly reduce bacterial load in vitro, demonstrating their potential as alternative therapeutic agents .
- Cancer Cell Studies : Another investigation focused on the anticancer properties of oxazole derivatives, including N-allyl variants. The results showed selective cytotoxicity towards various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. What are the standard synthetic routes for preparing N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine?
The compound can be synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 120°C). Similar oxazole derivatives are synthesized by coupling furan-containing precursors with allyl and tosyl groups, followed by cyclization . Key steps include forming the oxazole core through dehydration of acylated intermediates and introducing the tosyl (p-toluenesulfonyl) group at the 4-position via nucleophilic substitution .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Infrared (IR) spectroscopy identifies functional groups (e.g., C=N, S=O from tosyl). Nuclear Magnetic Resonance (NMR) confirms substitution patterns (e.g., allyl protons at δ 4.5–5.5 ppm, furan protons at δ 6.3–7.4 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystalline) resolves 3D structure, as demonstrated for analogous oxadiazole and thiazole derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to explain regioselectivity in reactions or stability. Molecular docking evaluates interactions with biological targets (e.g., enzymes like enoyl-ACP reductase for antitubercular activity). For example, furan-linked thiadiazoles showed hydrogen bonding with Tyr158 and Met103 residues in docking studies, guiding structure-activity optimization .
Q. What experimental strategies resolve contradictions in bioactivity data across analogues?
Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups on the tosyl ring altering metabolic stability). Systematic SAR studies should vary substituents (e.g., replacing allyl with propargyl) and test in vitro activity (e.g., MIC assays for antimicrobial activity). Compare cytotoxicity profiles using cell viability assays (e.g., Alamar Blue) to distinguish target-specific effects from general toxicity .
Q. How can reaction conditions be optimized for scalable synthesis?
Use Design of Experiments (DoE) to test variables: solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. microwave-assisted), and catalyst loading. For example, refluxing in pyridine improved yields in analogous amide couplings, while POCl₃-mediated cyclizations require anhydrous conditions . Monitor reaction progress via TLC or HPLC to minimize side products.
Q. What crystallographic data are critical for confirming structural motifs?
Single-crystal X-ray diffraction provides bond lengths (e.g., C-O in oxazole: ~1.36 Å), dihedral angles (e.g., furan-oxazole planarity), and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing). For instance, centrosymmetric dimer formation via N–H⋯N bonds was observed in thiazole derivatives .
Q. How do steric and electronic effects of the tosyl group influence stability or reactivity?
The electron-withdrawing tosyl group enhances oxazole ring electrophilicity, facilitating nucleophilic attacks at the 5-position. Steric hindrance from the para-methyl group may reduce undesired byproducts during functionalization. Compare with mesyl (methylsulfonyl) analogues to isolate electronic vs. steric contributions .
Methodological Notes
- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell activity) to rule off-target effects .
- Data Reproducibility : Report detailed synthetic protocols (e.g., solvent purity, drying times) to ensure reproducibility, as minor variations can alter yields .
- Computational Validation : Combine docking with molecular dynamics simulations to assess binding mode stability over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
